N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide
Description
This compound is a pyrido[2,3-d]pyrimidin-4-one derivative featuring a thioether-linked butanamide side chain substituted with a 4-ethylphenyl group and a 4-fluorobenzyl moiety. Its core structure shares similarities with kinase inhibitors and other bioactive heterocyclic compounds, as it integrates a fused pyridine-pyrimidine scaffold known for modulating enzymatic activity .
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2S/c1-3-17-9-13-20(14-10-17)29-24(32)22(4-2)34-26-30-23-21(6-5-15-28-23)25(33)31(26)16-18-7-11-19(27)12-8-18/h5-15,22H,3-4,16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXAHZAZPAABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide, with the CAS number 892281-07-1, is a complex compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly its anti-inflammatory and anticancer activities, supported by various research findings and data.
- Molecular Formula : C27H22FN3O3S
- Molecular Weight : 487.5 g/mol
- Structural Characteristics : The compound features a pyrimidine core linked to a thioether and an amide functional group, which may influence its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Research Findings :
- A study demonstrated that several pyrimidine derivatives exhibited significant COX-1 and COX-2 inhibition. For instance, compounds with similar structural motifs showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| N-(4-ethylphenyl)-2... | TBD | TBD |
The specific IC50 values for N-(4-ethylphenyl)-2... remain to be determined through targeted bioassays.
2. Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis.
Case Studies :
- In vitro studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Further investigation into N-(4-ethylphenyl)-2... could reveal its efficacy against various cancer types.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the substituents on the pyrimidine ring can significantly affect their pharmacological profiles.
Key Observations :
Comparaison Avec Des Composés Similaires
Key Observations :
- Substituent Impact : The 4-fluorobenzyl group in the target compound contrasts with nitrophenyl or bromophenyl groups in analogues, likely altering solubility and target selectivity. Thioether linkages (target) vs. oxo or amine groups (analogues) may affect metabolic stability .
Bioactivity and Mechanism
- Kinase Inhibition: Pyrido-pyrimidinones are established kinase inhibitors. The target compound’s fluorobenzyl group may enhance selectivity for tyrosine kinases, akin to Example 53 (), which showed nanomolar activity against EGFR .
- Anticancer Potential: Analogues with nitrophenyl or bromophenyl groups () exhibit antiproliferative effects via DNA intercalation or topoisomerase inhibition. The target’s ethylphenyl group could modulate cytotoxicity profiles .
- Metabolic Stability : Thioether linkages (target) may confer greater resistance to oxidative degradation compared to thioxo or oxo groups in analogues () .
Pharmacokinetic Considerations
- Metabolism: Fluorine substitution typically reduces CYP450-mediated metabolism, suggesting longer half-life than non-fluorinated analogues (e.g., ’s N-(4-nitrophenyl)-3-oxobutanamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
